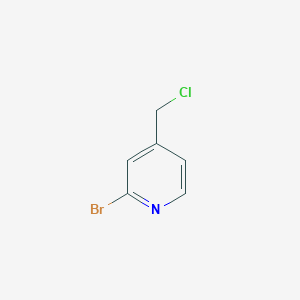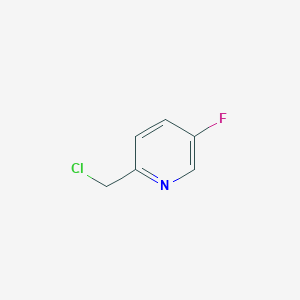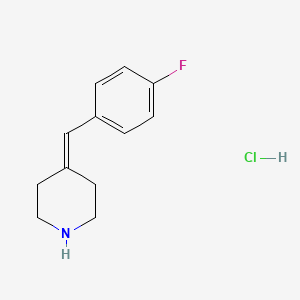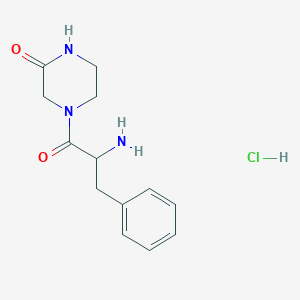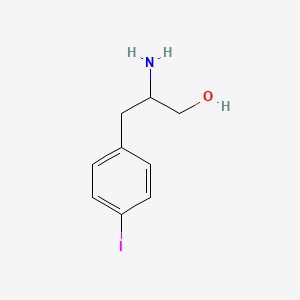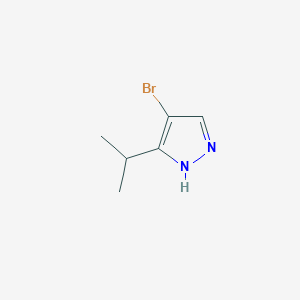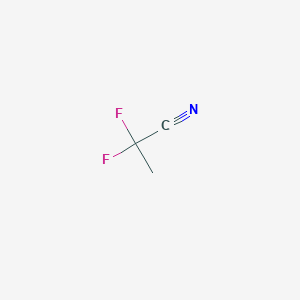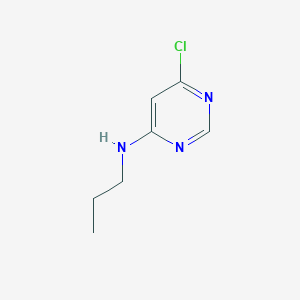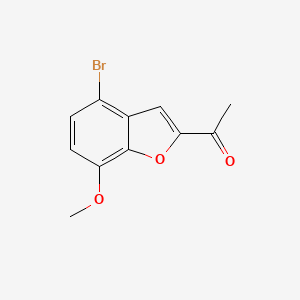
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
Overview
Description
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, also known as 4-bromo-7-methoxy-1-benzofuran-2-yl ethanone, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has a unique structure, consisting of a brominated benzofuran ring fused to an ethanone group. It is a versatile molecule, capable of undergoing a variety of reactions, and has been used in the synthesis of a number of biologically active compounds.
Scientific Research Applications
Antibacterial and Antifungal Applications
Benzofuran derivatives have been reported to possess significant antibacterial and antifungal activities. These compounds can be used in the development of new antimicrobial agents to treat various bacterial and fungal infections .
Anti-inflammatory and Analgesic Applications
These compounds also exhibit anti-inflammatory and analgesic properties, making them potential candidates for the treatment of pain and inflammatory conditions .
Antidepressant Applications
Some benzofuran derivatives have shown antidepressant effects, suggesting their use in the management of depression and related mood disorders .
Anticancer Activities
Substituted benzofurans have demonstrated dramatic anticancer activities against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antioxidative Applications
Benzofuran compounds are known for their antioxidative properties, which could be beneficial in protecting cells from oxidative stress-related damage .
Antiviral Activities
These derivatives also show promise in antiviral therapy due to their antiviral activities against different viruses .
properties
IUPAC Name |
1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGUSCBWCVSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618619 | |
| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192381-08-1 | |
| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


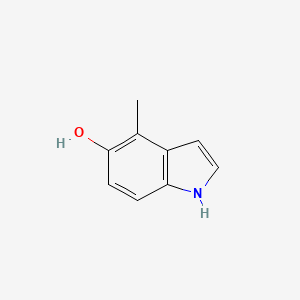
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
